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The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly

Enterobacteriaceae, presents a significant challenge to effective antimicrobial therapy.

Combination therapy is a promising strategy to overcome resistance and enhance antibacterial

efficacy. This guide provides a comprehensive overview of the in vitro synergistic potential of

plazomicin, a next-generation aminoglycoside, when combined with various β-lactam

antibiotics against clinically relevant MDR Enterobacteriaceae. Plazomicin has demonstrated

potent activity against MDR Enterobacteriaceae, including strains resistant to other

aminoglycosides.[1][2] This guide summarizes key experimental findings, details the

methodologies employed, and visualizes the workflows for assessing antimicrobial synergy.

Quantitative Synergy Assessment: Plazomicin in
Combination with β-Lactams
The synergistic potential of plazomicin with β-lactam antibiotics has been evaluated using

checkerboard and time-kill assays. Synergy is often observed with combinations such as

plazomicin with piperacillin/tazobactam or ceftazidime.[1][2] Notably, no antagonism has been

reported in these combinations.[1][2]

Table 1: Synergy of Plazomicin with Piperacillin/Tazobactam against MDR Enterobacteriaceae
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Bacterial Species Number of Isolates
Synergy Rate (%)
(Checkerboard)

Reference

Escherichia coli 10

Not explicitly stated,

but synergy was

observed

[1]

Klebsiella spp. 8

Not explicitly stated,

but synergy was

observed

[1]

Enterobacter spp. 10

Not explicitly stated,

but synergy was

observed

[1]

Citrobacter freundii 2

Not explicitly stated,

but synergy was

observed

[1]

Table 2: Synergy of Plazomicin with Ceftazidime against MDR Enterobacteriaceae

Bacterial Species Number of Isolates
Synergy Rate (%)
(Checkerboard)

Reference

Escherichia coli 10

Not explicitly stated,

but synergy was

observed

[1]

Klebsiella spp. 8

Not explicitly stated,

but synergy was

observed

[1]

Enterobacter spp. 10

Not explicitly stated,

but synergy was

observed

[1]

Citrobacter freundii 2

Not explicitly stated,

but synergy was

observed

[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30097297/
https://pubmed.ncbi.nlm.nih.gov/30097297/
https://pubmed.ncbi.nlm.nih.gov/30097297/
https://pubmed.ncbi.nlm.nih.gov/30097297/
https://pubmed.ncbi.nlm.nih.gov/30097297/
https://pubmed.ncbi.nlm.nih.gov/30097297/
https://pubmed.ncbi.nlm.nih.gov/30097297/
https://pubmed.ncbi.nlm.nih.gov/30097297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Synergy of Plazomicin with Meropenem against Carbapenemase-Producing Klebsiella

pneumoniae

Bacterial Species Number of Isolates
Synergy Rate (%)
(Checkerboard)

Reference

Klebsiella

pneumoniae
10 20 [3]

It is important to note that the efficacy of these combinations can be influenced by the specific

resistance mechanisms of the bacterial isolates. For instance, the presence of NDM and OXA-

48 carbapenemase genes can confer resistance to both ceftazidime/avibactam and plazomicin

in some carbapenem-resistant Enterobacterales (CRE).[4][5]

Experimental Protocols
The assessment of antimicrobial synergy in vitro predominantly relies on two established

methods: the checkerboard assay and the time-kill assay.[6][7]

Checkerboard Assay Protocol

The checkerboard method is a widely used technique to evaluate the interaction between two

antimicrobial agents.[6][7]

Preparation of Antibiotic Solutions: Serial twofold dilutions of each antibiotic are prepared.

For the combination of piperacillin and tazobactam, a fixed ratio (e.g., 8:1 or 4:1) is often

used.[8]

Microtiter Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the

x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This

creates a checkerboard pattern of varying antibiotic concentrations.

Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland

standard) is prepared and further diluted to achieve a final concentration of approximately 5

x 10^5 CFU/mL in each well.

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26391381/
https://pubmed.ncbi.nlm.nih.gov/38837219/
https://www.researchgate.net/publication/381191689_Efficacy_of_ceftazidimeavibactam_and_plazomicin_on_carbapenem-resistant_Klebsiella_pneumoniae_and_Escherichia_coli
https://pubmed.ncbi.nlm.nih.gov/8843303/
https://vestibio.belnauka.by/jour/article/view/826?locale=en_US
https://pubmed.ncbi.nlm.nih.gov/8843303/
https://vestibio.belnauka.by/jour/article/view/826?locale=en_US
https://pubmed.ncbi.nlm.nih.gov/2560422/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest

concentration of a single antibiotic or a combination that visibly inhibits bacterial growth.

Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to

determine the nature of the interaction.

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Interpretation of Results:

Synergy: FICI ≤ 0.5

Indifference: 0.5 < FICI ≤ 4

Antagonism: FICI > 4

Time-Kill Assay Protocol

Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial

combinations over time.[6][9]

Bacterial Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6

CFU/mL is prepared in a suitable broth medium.

Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in

combination at specific concentrations, often based on their MICs (e.g., 0.5x, 1x, or 2x MIC).

[3][6] A growth control without any antibiotic is also included.

Sampling and Viable Cell Counting: Aliquots are removed from each culture at

predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

Serial Dilution and Plating: The samples are serially diluted and plated on agar plates to

determine the number of viable bacteria (CFU/mL).
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Incubation and Colony Counting: The plates are incubated, and the resulting colonies are

counted.

Data Analysis and Interpretation: The change in bacterial density (log10 CFU/mL) over time

is plotted.

Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to

the most active single agent.

Indifference: A < 2-log10 change in CFU/mL at 24 hours with the combination compared to

the most active single agent.

Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared

to the most active single agent.

Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the checkerboard and time-kill assays.
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Caption: Workflow of the Checkerboard Assay for Synergy Testing.
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Caption: Workflow of the Time-Kill Assay for Synergy Testing.

In conclusion, the in vitro evidence suggests that plazomicin in combination with β-lactam

antibiotics can exhibit synergistic activity against MDR Enterobacteriaceae. These findings

support the potential of plazomicin as a valuable component of combination therapy for serious

Gram-negative infections. Further in vivo studies are warranted to confirm the clinical relevance

of these in vitro observations.[10][11]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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